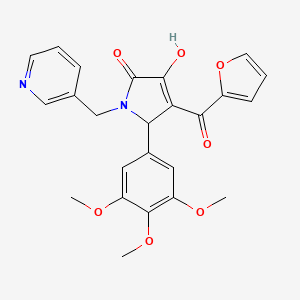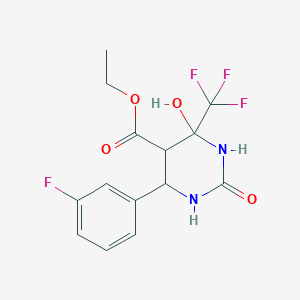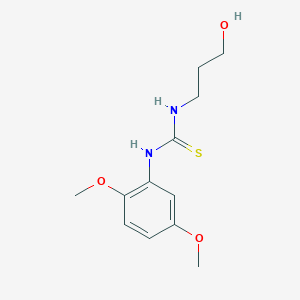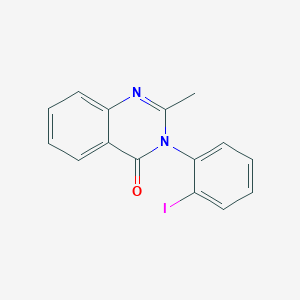
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-pyridylmethyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-pyridylmethyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-pyridylmethyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
4-(2-Furylcarbonyl)-3-hydroxy-1-(3-pyridylmethyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn result in the observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-Furylcarbonyl)-3-hydroxy-1-(3-pyridylmethyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one stands out due to its unique combination of functional groups and potential applications. Similar compounds may include other pyrrolin-2-one derivatives or molecules with similar structural features. The specific properties and applications of these compounds can vary, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7/c1-30-17-10-15(11-18(31-2)23(17)32-3)20-19(21(27)16-7-5-9-33-16)22(28)24(29)26(20)13-14-6-4-8-25-12-14/h4-12,20,28H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQSYVIKBZLCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3989806.png)

![N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3989815.png)
![1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B3989826.png)
![1-[5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B3989833.png)
![N-[2-(1-adamantyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3989835.png)


![1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3989846.png)
![2-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3989855.png)


![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3989871.png)
![2-(1-(3,4-difluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3989875.png)
